3-Fluoro-2-formyl-5-methylbenzoic acid
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Overview
Description
3-Fluoro-2-formyl-5-methylbenzoic acid: is an organic compound with the molecular formula C9H7FO3 and a molecular weight of 182.15 g/mol It is characterized by the presence of a fluorine atom, a formyl group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 3-fluoro-2-methylbenzoic acid . This process typically requires the use of fluorinating agents like potassium fluoride (KF) in the presence of a phase-transfer catalyst . Another method involves the Friedel-Crafts acylation of 3-fluoro-2-methylbenzoic acid, followed by a reduction reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fractional distillation , crystallization , and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Fluoro-2-carboxy-5-methylbenzoic acid.
Reduction: 3-Fluoro-2-hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-2-formyl-5-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systemspharmaceuticals and bioactive molecules .
Medicine: The compound and its derivatives may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-formyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , making it a valuable scaffold for drug design. The formyl group can participate in hydrogen bonding and electrophilic interactions , influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Comparison: Compared to its analogs, 3-Fluoro-2-formyl-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity. The formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H7FO3 |
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Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-fluoro-2-formyl-5-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-2-6(9(12)13)7(4-11)8(10)3-5/h2-4H,1H3,(H,12,13) |
InChI Key |
XLNQFPHGPGWKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C=O)C(=O)O |
Origin of Product |
United States |
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